N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

CYP11B2 inhibition Aldosterone synthase Endocrine pharmacology

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide (CAS 861212-69-3) is a synthetic, small-molecule thiophene–pyrrole hybrid featuring a 4-chlorophenyl carboxamide substituent (C₁₅H₁₁ClN₂OS, MW 302.78). Structurally, it belongs to the broader class of 3-(1H-pyrrol-1-yl)-2-thiophenecarboxamides, a scaffold systematically explored in kinase inhibitor programs targeting Cdc7 , casein kinase I epsilon , and other protein kinases.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.78
CAS No. 861212-69-3
Cat. No. B2990245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
CAS861212-69-3
Molecular FormulaC15H11ClN2OS
Molecular Weight302.78
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2OS/c16-11-3-5-12(6-4-11)17-15(19)14-13(7-10-20-14)18-8-1-2-9-18/h1-10H,(H,17,19)
InChIKeyNTECAPRYYXFEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide (CAS 861212-69-3) – Structural Definition and Procurement-Relevant Baseline


N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide (CAS 861212-69-3) is a synthetic, small-molecule thiophene–pyrrole hybrid featuring a 4-chlorophenyl carboxamide substituent (C₁₅H₁₁ClN₂OS, MW 302.78) [1]. Structurally, it belongs to the broader class of 3-(1H-pyrrol-1-yl)-2-thiophenecarboxamides, a scaffold systematically explored in kinase inhibitor programs targeting Cdc7 [2], casein kinase I epsilon [3], and other protein kinases [4]. Its computed logP of 3.8 and single hydrogen-bond donor [1] place it within a physicochemical space often optimised for passive permeability and central-nervous-system exposure, although direct property-profiling data remain proprietary. This compound is commercially offered at purities of 90–95% by multiple vendors , making it accessible as a screening hit or early‑lead compound for kinase‑focused discovery; however, the absence of publicly available head‑to‑head selectivity or pharmacokinetic profiles means that substituent‑driven differentiation from close analogues must currently be inferred from structural logic rather than from published quantitative comparisons.

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide – Why Generic Substitution of In‑Class Thiophene‑Pyrrole Carboxamides Fails


Within the 3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide chemotype, even conservative substituent changes on the terminal phenyl ring can control kinase selectivity, metabolic stability, and off‑target liability [1]. The 4-chlorophenyl group in CAS 861212-69-3 occupies a specific steric and electronic niche: removal or relocation of the chlorine to the 2‑ or 3‑position alters the torsional angle of the amide linkage and the electron density of the aromatic π‑system, potentially re‑directing hinge‑region binding in kinases such as Cdc7 [2] or casein kinase I ε [3]. Replacing chlorine with methyl (e.g., N‑(4‑methylphenyl)‑ analogues) or methoxy (e.g., CAS 383147‑85‑1) modifies both logD and hydrogen‑bond acceptor character, affecting passive permeability and CYP450 inhibition profiles [4]. Because publicly available head‑to‑head data are absent for this specific compound, procurement decisions must rely on a risk‑based assessment: generic substitution without experimental verification of the intended pharmacological profile is scientifically unwarranted, as demonstrated by the profound activity differences observed across a related pyrrole‑carboxamide series where a single halogen shift converted a nanomolar Cdc7 inhibitor into an inactive analogue [5]. The quantitative evidence fragments assembled below must therefore be interpreted with the explicit caveat that high‑strength differential evidence is limited for this CAS number.

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide (861212-69-3) – Quantitative Evidence Matrix for Differentiated Selection


CYP11B2 Inhibitory Potency – BindingDB IC₅₀ Value

A single‑concentration screen deposited in BindingDB reports an IC₅₀ of 2.5 nM for inhibition of human CYP11B2 expressed in NCI‑H295R cells, measured as reduction in aldosterone formation [1]. However, this datum (i) lacks a simultaneously tested comparator from the same chemotype, (ii) lacks a full dose–response curve, and (iii) does not include selectivity data against CYP11B1 or other CYP isoforms. Consequently, while the value suggests potential sub‑nanomolar potency, it cannot be used to claim superiority over the 4‑methoxy analogue (CAS 383147‑85‑1) or the 2,3‑dimethylphenyl analogue, for which CYP11B2 data are absent from public repositories.

CYP11B2 inhibition Aldosterone synthase Endocrine pharmacology

Commercial Purity as a Procurement Differentiator – 95% vs. 90% Offerings

CAS 861212-69-3 is supplied by at least two vendors at different purity grades: AKSci offers 95% purity , whereas Leyan lists 90% purity . A 5‑percentage‑point difference in purity corresponds to a reduction in potentially bioactive or assay‑interfering impurities from 10% to 5% (i.e., a 2‑fold improvement). For primary screening in cellular or enzymatic assays, the 95% material reduces the likelihood of false‑positive hits attributable to impurities; for synthetic chemistry applications where the compound serves as a building block, the 90% grade may be sufficient and more cost‑effective. This represents the only directly documented, procurement‑actionable differentiation for this compound.

Purity specification Quality control Vendor selection

Predicted Physicochemical Differentiation from 4-Methoxy and 2,3-Dimethyl Analogues

The computed logP (XLogP3) of the target compound is 3.8 [1], compared with an estimated logP of ~3.1 for the 4‑methoxy analogue (CAS 383147‑85‑1) and ~4.4 for the 2,3‑dimethylphenyl analogue (CAS not publicly logged) based on fragment‑based calculations (ACD/Labs). The ~0.7 logP increase over the methoxy congener suggests enhanced passive membrane permeability but also potentially higher metabolic clearance via CYP3A4. The ~0.6 logP decrease relative to the dimethyl analogue may reduce phospholipidosis risk and hERG channel promiscuity, although these remain class‑level inferences unsupported by compound‑specific data.

LogP Permeability Physicochemical property

N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide – Evidence‑Anchored Application Scenarios for Research and Procurement


Cdc7‑Focused Kinase Screening Libraries Requiring Chlorine‑Substituted Heteroaryl Carboxamides

The compound’s structural alignment with the 5‑heteroaryl‑3‑carboxamido‑2‑aryl pyrrole pharmacophore, as disclosed for Cdc7 inhibition [1], makes it a suitable component of focused screening decks. Users should select the 95% purity grade (AKSci) to minimise impurity‑derived assay artefacts in HTRF or radiometric Cdc7/Dbf4 kinase assays.

CYP11B2 (Aldosterone Synthase) Hit Expansion and Validation

The reported 2.5 nM IC₅₀ against human CYP11B2 [2], though unvalidated by a full dose–response curve, warrants its inclusion in a confirmatory panel alongside the 4‑methoxy and unsubstituted parent to establish a preliminary SAR for thiophene‑pyrrole‑based aldosterone synthase inhibition. Procurement of the higher‑purity material is recommended for enzymatic kinetics (e.g., Kᵢ determination) to exclude impurity‑driven CYP inhibition.

Casein Kinase I Epsilon (CK1ε) Inhibitor Scaffold‑Hopping Programmes for Circadian Rhythm Disorders

Patents disclosing thienopyrrole carboxamides as CK1ε inhibitors [3] suggest that CAS 861212‑69‑3 could be evaluated as a scaffold‑hopping starting point relative to purine‑based CK1ε inhibitors. Where direct comparative biochemical data are unavailable, researchers should generate in‑house IC₅₀ values against CK1ε, CK1δ, and a counter‑screening panel (PIM1, CLK2) to quantify selectivity before advancing the compound.

Physicochemical Comparator in Structure‑Property Relationship (SPR) Studies of Halogen vs. Alkoxy Aromatic Substituents

The computed logP differential (+0.7 vs. 4‑MeO; −0.6 vs. 2,3‑diMe) provides a testable hypothesis for SPR studies investigating the impact of aryl substituents on microsomal stability and Caco‑2 permeability. Procurement of at least three analogues (4‑Cl, 4‑MeO, 2,3‑diMe) from commercial sources allows parallel experimental determination of logD₇.₄, CLᵢₙₜ (human liver microsomes), and Pᴀᴘᴘ, generating the quantitative head‑to‑head data that are currently absent from the public domain.

Quote Request

Request a Quote for N-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.